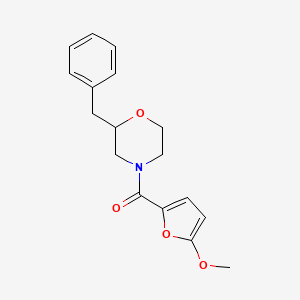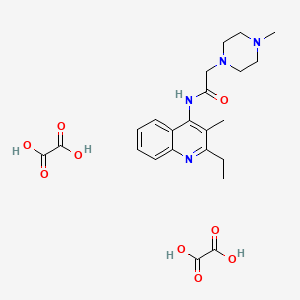![molecular formula C19H19N3OS2 B6029719 N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B6029719.png)
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and function of B cells. By inhibiting BTK, this compound prevents the activation and proliferation of B cells, which can contribute to the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preclinical studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine is that it has shown potential as a treatment for a wide range of diseases, including cancer and autoimmune diseases. In addition, this compound has a favorable safety profile in preclinical studies. However, one limitation of this compound is that it is still in the early stages of development, and more research is needed to fully understand its potential as a treatment for these diseases.
Direcciones Futuras
There are several future directions for research on N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine. One area of focus is the development of more potent and selective BTK inhibitors. In addition, researchers are exploring the use of this compound in combination with other drugs to enhance its effectiveness. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans, which will provide valuable information on its potential as a treatment for cancer and autoimmune diseases.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. While more research is needed to fully understand its potential, this compound represents an exciting area of research for the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This compound is then reacted with 2-aminothiazole to form 2-(2-thienyl)-1,3-thiazol-4-ylamine. The final step involves the reaction of this compound with N-phenylpiperidin-3-amine and phosgene to form this compound.
Aplicaciones Científicas De Investigación
N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine has been the subject of numerous scientific studies due to its potential as a treatment for cancer and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
Propiedades
IUPAC Name |
(3-anilinopiperidin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-19(16-13-25-18(21-16)17-9-5-11-24-17)22-10-4-8-15(12-22)20-14-6-2-1-3-7-14/h1-3,5-7,9,11,13,15,20H,4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCKUNIUYMZUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CS3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)
![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6029680.png)

![5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6029711.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)
![4-[(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B6029738.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6029739.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6029742.png)